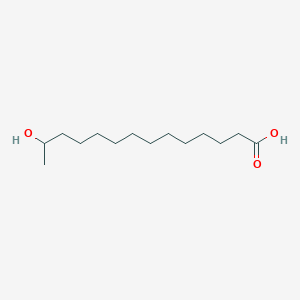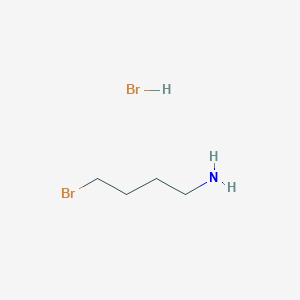
4-ブロモブタン-1-アミン臭化水素酸塩
概要
説明
4-Bromobutan-1-amine hydrobromide is an organic compound with the chemical formula C4H11Br2N. It is a white to yellow to brown solid that is soluble in water and ethanol . This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research.
科学的研究の応用
4-Bromobutan-1-amine hydrobromide has several applications in scientific research:
Fluorescent Probes: It is used in the synthesis of pH-sensitive fluorescent probes for monitoring pH changes in biological systems.
Neurodegenerative Disease Research: Studies are investigating its potential to modulate neurodegenerative processes.
Organic Synthesis: It serves as a reagent in various organic synthesis reactions, including the formation of complex molecules.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
4-Bromobutan-1-amine hydrobromide is an organic compound It’s commonly used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of 4-Bromobutan-1-amine hydrobromide is largely dependent on the specific chemical reactions it’s used in. It can participate in many chemical reactions, including substitution reactions and nucleophilic addition reactions .
Result of Action
The molecular and cellular effects of 4-Bromobutan-1-amine hydrobromide’s action would be determined by the specific reactions it’s involved in. As a reagent in organic synthesis, it could contribute to the formation of a wide variety of different compounds .
Action Environment
The action, efficacy, and stability of 4-Bromobutan-1-amine hydrobromide can be influenced by various environmental factors. For instance, it’s soluble in water and ethanol, slightly soluble in chloroform and acetone . Its storage conditions require it to be under inert gas (nitrogen or argon) at 2-8°C . These factors can affect how it interacts with its targets and the overall outcomes of the reactions it’s involved in.
準備方法
4-Bromobutan-1-amine hydrobromide can be synthesized through a two-step process:
Synthesis of 4-Bromobutan-1-amine: This involves the reaction of 1-bromobutane with ammonia to produce 4-bromobutan-1-amine.
Formation of Hydrobromide Salt: The 4-bromobutan-1-amine is then reacted with hydrobromic acid to form 4-bromobutan-1-amine hydrobromide.
化学反応の分析
4-Bromobutan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds like dansyl chloride to form fluorescent probes.
Protonation: The amine group can be protonated under acidic conditions, affecting its reactivity and fluorescence properties.
類似化合物との比較
4-Bromobutan-1-amine hydrobromide can be compared with similar compounds such as:
4-Bromo-1-butanamine: This compound is similar but lacks the hydrobromide salt form, which affects its solubility and reactivity.
4-Bromobutan-1-amine hydrobromide stands out due to its unique combination of the bromine and amine groups, making it versatile in various chemical reactions and applications.
特性
IUPAC Name |
4-bromobutan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKCNXZSEAHUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637597 | |
| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-81-2 | |
| Record name | 1-Butanamine, 4-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 91819 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24566-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could 4-Bromobutan-1-amine hydrobromide be used to modify the dansyl-based pH fluorescent probe described in the research? What impact might this have on the probe's properties?
A1: While the abstract doesn't specify the exact structure of the developed dansyl-based probe [], it's plausible that 4-Bromobutan-1-amine hydrobromide could be used for its modification. This compound is a useful reagent for introducing an amino group with a four-carbon spacer, potentially influencing the probe's properties in several ways:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


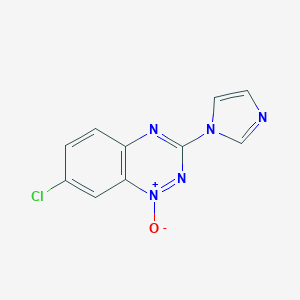
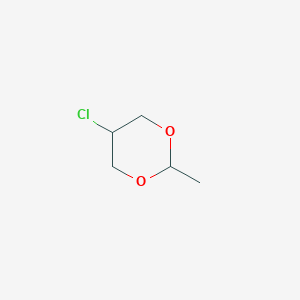
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)

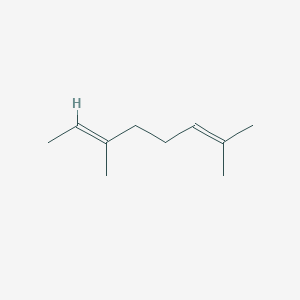
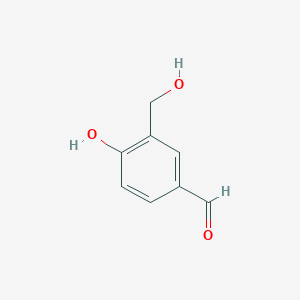
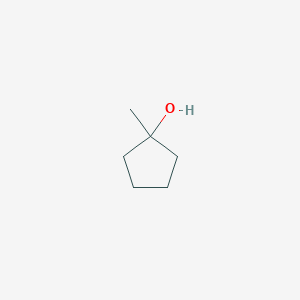
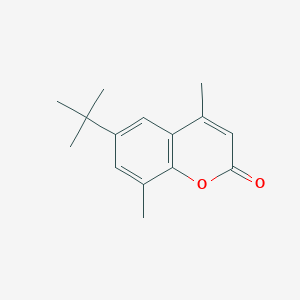
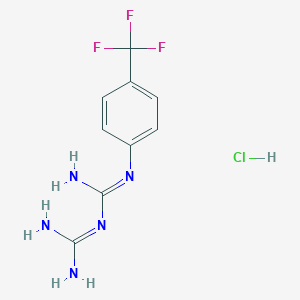
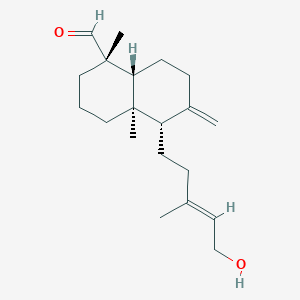
![N-[3-(Diethylamino)propyl]carbamodithioic acid](/img/structure/B105245.png)
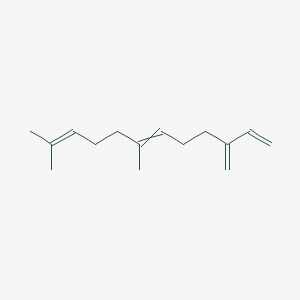
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)
